molecular formula C17H25N3O4 B1407727 (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine CAS No. 1462951-29-6

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine

Cat. No. B1407727
M. Wt: 335.4 g/mol
InChI Key: FYSZEUPKLMCUAW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals. The nitro group attached to the phenyl ring could potentially make this compound reactive. The propan-2-yloxy group could make this compound more soluble in organic solvents.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the nitro group to the phenyl ring, and the attachment of the propan-2-yloxy group. Each of these steps would require specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The nitro group could undergo reduction to form an amine. The piperidine ring could participate in reactions typical of amines, such as acylation or alkylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make it more reactive, while the propan-2-yloxy group could affect its solubility.


Scientific Research Applications

Selective Functionalization of sp(3) C-H Bonds Adjacent to Nitrogen

A study demonstrates the PhI(OAc)2 mediated selective functionalization of sp(3) C-H bonds adjacent to a nitrogen atom, offering a route for direct diacetoxylation of alpha and beta sp(3) C-H adjacent to nitrogen atoms. This method is applicable to piperidine derivatives, showing potential utility in synthetic chemistry for compounds like "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" for introducing functional groups or modifying existing ones (Xing‐Zhong Shu et al., 2009).

Chiral Ligands for Catalytic Asymmetric Synthesis

Another research focuses on the synthesis of a family of enantiomerically pure chiral ligands derived from processes that may include steps relevant to synthesizing or modifying compounds such as "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine." These ligands have been optimized for use in catalytic asymmetric synthesis, indicating the compound's potential role in developing new catalytic processes or as a precursor in asymmetric synthesis (A. Vidal‐Ferran et al., 1997).

Nitroxide Radical Transformation by Cytochrome P450

The study on the transformation of nitroxide radicals by cytochrome P450 in the presence of NADPH reveals insights into the metabolic stability and transformation pathways of nitroxides, which could be pertinent to understanding the metabolic fate or biological interactions of "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" in biological systems (N. Babic et al., 2020).

Conformational Study of N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-one Oximes

Research into the conformational aspects of N-nitroso compounds provides valuable information on the structural preferences and potential reactivity or interaction profiles of nitroso and related functional groups, which could be relevant for the study of "(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine" (A. Thangamani, 2020).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The nitro group in particular could make this compound potentially explosive under certain conditions.


Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and optimizing its synthesis. It could also involve exploring its interactions with biological systems if it’s intended for use as a drug.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(2)24-17-8-15(5-6-16(17)20(21)22)19-7-3-4-13(9-19)18-14-10-23-11-14/h5-6,8,12-14,18H,3-4,7,9-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSZEUPKLMCUAW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)NC3COC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)NC3COC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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